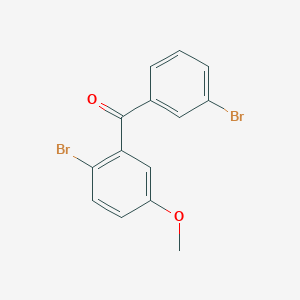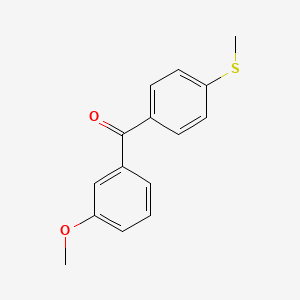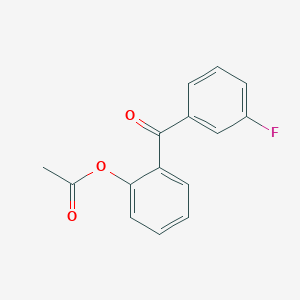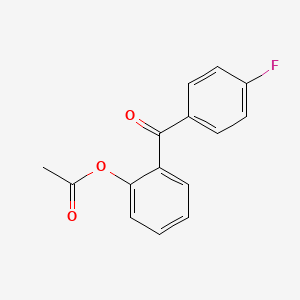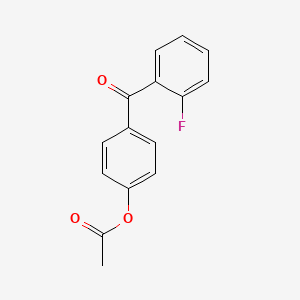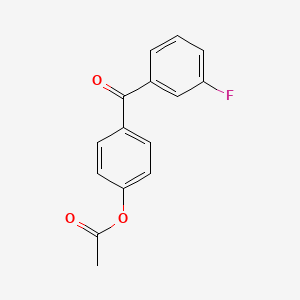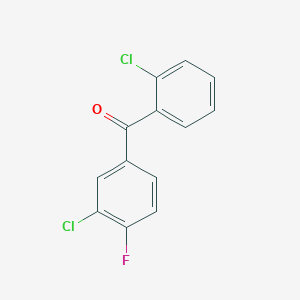
2-(2,2,2-トリフルオロエチル)アニリン
概要
説明
2-(2,2,2-Trifluoroethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is characterized by the presence of a trifluoroethyl group attached to an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethyl group, which enhances its stability and reactivity .
科学的研究の応用
2-(2,2,2-Trifluoroethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the stability and bioactivity imparted by the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用機序
Target of Action
Mode of Action
It has been used in the iron porphyrin-catalyzed n-trifluoroethylation of anilines . In this process, the compound acts as a fluorine source, contributing its trifluoroethyl group during the reaction .
Biochemical Pathways
The compound is involved in the N-trifluoroethylation of anilines, a process that is part of synthetic organic chemistry . This reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The resulting N-trifluoroethylated anilines can be used as platform chemicals in various fields, including synthetic organic, medicinal, and agrochemistry .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The compound’s contribution of its trifluoroethyl group in reactions can lead to the synthesis of various fluorinated compounds .
Action Environment
The compound’s reactions have been conducted in aqueous solutions, suggesting that the reaction environment can influence its activity .
Safety and Hazards
将来の方向性
The future directions of 2-(2,2,2-Trifluoroethyl)aniline research could involve further exploration of its synthesis methods, chemical reactions, and applications in various scientific experiments. The development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .
生化学分析
Biochemical Properties
2-(2,2,2-Trifluoroethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The trifluoroethyl group enhances the compound’s ability to form stable complexes with these enzymes, thereby influencing their catalytic activity. Additionally, 2-(2,2,2-Trifluoroethyl)aniline can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and function .
Cellular Effects
The effects of 2-(2,2,2-Trifluoroethyl)aniline on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, 2-(2,2,2-Trifluoroethyl)aniline can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of detoxifying enzymes, thereby enhancing the cell’s ability to manage oxidative stress .
Molecular Mechanism
At the molecular level, 2-(2,2,2-Trifluoroethyl)aniline exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, 2-(2,2,2-Trifluoroethyl)aniline can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2,2-Trifluoroethyl)aniline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-(2,2,2-Trifluoroethyl)aniline can lead to adaptive cellular responses, such as increased expression of stress response proteins .
Dosage Effects in Animal Models
The effects of 2-(2,2,2-Trifluoroethyl)aniline vary with dosage in animal models. At low doses, the compound can enhance metabolic processes and improve stress response. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular homeostasis .
Metabolic Pathways
2-(2,2,2-Trifluoroethyl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of the trifluoroethyl group can also affect the compound’s metabolic stability and bioavailability .
Transport and Distribution
Within cells and tissues, 2-(2,2,2-Trifluoroethyl)aniline is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporting polypeptides (OATPs), facilitating its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s overall bioactivity and efficacy .
Subcellular Localization
The subcellular localization of 2-(2,2,2-Trifluoroethyl)aniline is crucial for its activity. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with enzymes and proteins, thereby modulating its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)aniline typically involves the reaction of aniline with 2,2,2-trifluoroethylamine hydrochloride. This process is catalyzed by iron porphyrin and conducted in an aqueous solution. The reaction proceeds via a one-pot N–H insertion reaction through cascade diazotization and N-trifluoroethylation .
Industrial Production Methods: On an industrial scale, the production of 2-(2,2,2-Trifluoroethyl)aniline can be achieved by converting nitrophenylacetic acids into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction of the resulting trifluoroethyl-substituted nitrobenzenes to the corresponding anilines .
化学反応の分析
Types of Reactions: 2-(2,2,2-Trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed:
Oxidation: Nitro- or nitroso-2-(2,2,2-trifluoroethyl)aniline.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 2-(2,2,2-trifluoroethyl)aniline.
類似化合物との比較
- 2-(2,2,2-Trifluoroethyl)benzene
- 2-(2,2,2-Trifluoroethyl)phenol
- 2-(2,2,2-Trifluoroethyl)aniline derivatives
Comparison: Compared to its analogs, 2-(2,2,2-Trifluoroethyl)aniline is unique due to the presence of the aniline moiety, which imparts distinct reactivity and interaction profiles. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications .
特性
IUPAC Name |
2-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESMBUMMTXSJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612465 | |
| Record name | 2-(2,2,2-Trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57631-04-6 | |
| Record name | 2-(2,2,2-Trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-trifluoroethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358970.png)
![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)
![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)
